Methyl 2-[(2-aminophenyl)amino]acetate
Description
BenchChem offers high-quality Methyl 2-[(2-aminophenyl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2-aminophenyl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1039821-85-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
methyl 2-(2-aminoanilino)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6,10H2,1H3 |
InChI Key |
JZERIOPNDBMMRS-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC1=CC=CC=C1N |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1N |
sequence |
G |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Methyl (2-aminophenyl)acetate from Methyl (2-nitrophenyl)acetate: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl (2-aminophenyl)acetate, a valuable intermediate in pharmaceutical development, via the reduction of methyl (2-nitrophenyl)acetate. The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis, yet its execution demands a nuanced understanding of mechanistic pathways, reaction conditions, and safety protocols to ensure both high yield and chemoselectivity. This document explores two primary, field-proven methodologies: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction with tin(II) chloride (SnCl₂). We will delve into the causality behind procedural choices, provide detailed step-by-step protocols, and outline the analytical techniques required for the structural verification of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable approach to this critical synthetic step.
Introduction and Strategic Importance
Methyl (2-aminophenyl)acetate is a key building block in the synthesis of a variety of pharmacologically active molecules and complex heterocyclic systems.[1][2] Its bifunctional nature, possessing both a nucleophilic aromatic amine and a reactive ester group, makes it a versatile precursor for constructing compounds used in medicinal chemistry. For instance, the acetylated form, Methyl-2-acetyl amino phenyl acetate, is a crucial intermediate in the development of analgesics and anti-inflammatory agents.[3]
The conversion of methyl (2-nitrophenyl)acetate to its amino-substituted counterpart is achieved through the reduction of the nitro group. While seemingly straightforward, this reaction presents a critical challenge: achieving high chemoselectivity. The chosen method must efficiently reduce the nitro moiety without affecting the ester functionality. This guide provides a detailed examination of the leading methods to accomplish this transformation, balancing efficiency, safety, and scalability.
Overview of Synthetic Pathways
The reduction of aromatic nitro compounds to their corresponding anilines is a well-established and vital process in industrial and laboratory synthesis.[4][5] The primary methods can be broadly categorized into two families: catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This method employs a catalyst, typically a noble metal like palladium or platinum on a solid support, to facilitate the reaction of the nitro compound with hydrogen gas (H₂). It is often lauded for its high efficiency and clean reaction profiles, as the only byproduct is water.[4] However, it requires specialized equipment to handle pressurized hydrogen gas and carries inherent risks of over-reduction or dehalogenation if other sensitive functional groups are present.[6][7]
-
Chemical Reduction: This approach utilizes stoichiometric amounts of a reducing agent, often a metal in acidic media. Classic examples include iron in acetic acid or tin(II) chloride in hydrochloric acid.[7][8] These methods are often more tolerant of other functional groups and do not require high-pressure apparatus. The use of tin(II) chloride (SnCl₂) is particularly advantageous for its mildness and effectiveness in selectively reducing nitro groups in the presence of esters.[7][9]
For the synthesis of methyl (2-aminophenyl)acetate, both catalytic hydrogenation with Pd/C and chemical reduction with SnCl₂ are excellent choices. This guide will detail both protocols, allowing researchers to select the method best suited to their laboratory capabilities and specific substrate requirements.
Reaction Scheme
Caption: Overall synthetic transformation.
Mechanistic Insights: The "Why" Behind the Reaction
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The reduction of a nitro group is a multi-electron process involving several intermediates.
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation on a metal surface (e.g., Palladium) involves a series of steps where both hydrogen and the nitro compound are adsorbed onto the catalyst surface. The reaction proceeds through nitroso and hydroxylamine intermediates, which are sequentially reduced to the final amine. The catalyst provides a low-energy pathway for the cleavage of the H-H bond and the transfer of hydrogen atoms to the nitro group.
Mechanism of Tin(II) Chloride Reduction
The reduction using tin(II) chloride in an acidic medium is a classic example of a dissolving metal reduction. The process involves a sequence of single-electron transfers from the metal (Sn²⁺ being oxidized to Sn⁴⁺) coupled with proton transfers from the acidic solvent (HCl).[8]
The key stages are:
-
Protonation: The acidic conditions protonate an oxygen atom of the nitro group, making it a better electron acceptor.
-
Electron Transfer: Tin(II) donates electrons to the protonated nitro group.
-
Intermediate Formation: This process repeats, leading to the formation of nitroso and N-phenylhydroxylamine intermediates.[8][10]
-
Final Reduction: Further electron and proton transfers reduce the hydroxylamine to the corresponding anilinium ion.
-
Neutralization: A final basic workup deprotonates the anilinium ion to yield the neutral aromatic amine.[8]
This acidic environment is beneficial as it protonates the resulting amine, preventing it from acting as a ligand that could poison the metal reductant and suppressing undesirable side reactions like azo coupling.[8]
Detailed Experimental Protocols
Safety First: Before beginning any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[11][12]
Method A: Catalytic Hydrogenation with Palladium on Carbon
This protocol is adapted from established literature procedures and is known for its high yield and clean conversion.[1]
Materials & Equipment:
-
Methyl (2-nitrophenyl)acetate
-
Methanol (MeOH), reagent grade
-
10% Palladium on Carbon (Pd/C), dry basis
-
Hydrogen gas (H₂) source with regulator
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl (2-nitrophenyl)acetate (1.0 eq) in methanol (approx. 0.5 M solution).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by moles of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen (or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or by observing hydrogen uptake. The reaction is typically complete overnight.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting methyl (2-aminophenyl)acetate is often obtained in high purity (97% yield reported) and may not require further purification.[1] If necessary, it can be purified by column chromatography.
Method B: Chemical Reduction with Tin(II) Chloride
This method is an excellent alternative that avoids the use of high-pressure hydrogen gas and is highly chemoselective.[9]
Materials & Equipment:
-
Methyl (2-nitrophenyl)acetate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve methyl (2-nitrophenyl)acetate (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.[9]
-
Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[13]
-
Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice.
-
Basification: Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution with vigorous stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts. Continue stirring until the precipitate is well-formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as needed to obtain pure methyl (2-aminophenyl)acetate.
Caption: Experimental workflow for the SnCl₂ reduction method.
Data Presentation and Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized methyl (2-aminophenyl)acetate.
Summary of Reaction Parameters
| Parameter | Method A: Catalytic Hydrogenation | Method B: SnCl₂ Reduction |
| Reducing Agent | H₂ gas | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Catalyst/Stoichiometry | 10% Pd/C (0.1 eq Pd) | 5 equivalents |
| Solvent | Methanol | Ethanol |
| Temperature | Room Temperature | Reflux (~78 °C) |
| Typical Time | Overnight | 1-2 hours |
| Reported Yield | ~97%[1] | 85-95% (general case)[9] |
| Work-up | Filtration & Concentration | Neutralization, Extraction & Concentration |
Spectroscopic Analysis
The structure of the product, methyl (2-aminophenyl)acetate (C₉H₁₁NO₂), should be confirmed using a combination of NMR, IR, and mass spectrometry.[14]
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic peaks.[1]
-
δ 6.94 (m, 2H, Ar-H)
-
δ 6.64 (d, 1H, J=8.0Hz, Ar-H)
-
δ 6.51 (m, 1H, Ar-H)
-
δ 4.88 (s, 2H, -NH₂)
-
δ 3.59 (s, 3H, -OCH₃)
-
δ 3.52 (s, 2H, -CH₂-)
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.[15]
-
N-H stretch: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
-
C=O stretch: A strong, sharp absorption around 1735 cm⁻¹ for the ester carbonyl.
-
C-H stretch: Peaks just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H (aromatic).
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
References
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Zakarina, N. A., & Kuanyshev, A. S. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2). Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Gaxiola-Robles, R., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances. Retrieved from [Link]
-
Bou-Salah, L. M., & Harrad, A. H. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449. Retrieved from [Link]
-
CPAChem. (2024). Material safety data sheet - Tin (II) chloride TS, acidic. Retrieved from [Link]
-
Exposome-Explorer. (2008). MATERIAL SAFETY DATA SHEET - Tin(II) chloride. Retrieved from [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 2-(2-aminophenyl)acetate. Retrieved from [Link]
Sources
- 1. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mt.com [mt.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. orgsyn.org [orgsyn.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
"Methyl 2-[(2-aminophenyl)amino]acetate" CAS number and molecular weight
Initiating Chemical Search
I've initiated a Google search to identify the CAS number and molecular weight of "Methyl 2-[(2-aminophenyl)amino]acetate." Once I have those, I'll move on to digging up detailed technical information.
Commencing Detailed Investigation
I'm now expanding my search to uncover in-depth technical information on "Methyl 2-[(2-aminophenyl)amino]acetate," targeting resources appropriate for researchers and drug development experts. I'm also looking for experimental protocols involving this chemical. My goal is to extract key data for tabulation and identify authoritative sources for citation.
Planning Guide's Structure
I'm now structuring the guide. I'll include an introduction, sections detailing the compound's properties, synthesis, and applications, and a summary. I'll draft the content with clear explanations and step-by-step protocols. I'll incorporate Graphviz diagrams for workflows and create a table for key data.
Clarifying Initial Results
I've got the CAS number and molecular weight for "Methyl 2-[( 2-aminophenyl)amino]acetate". My search is a bit messy, though. There's some overlap with other compounds that have similar names, so I need to filter those out.
Refining Search Parameters
I'm now zeroing in on the specific structure. Initial results included similar compounds, so I'm honing my search terms to specify the secondary amine linkage – the "amino" group on the glycine methyl ester and 2-aminophenyl combination. I'm focusing on sources that definitively establish the exact structure I need. I must distinguish from other acetates with amino substituents.
Disambiguating Key Compounds
I'm working to clarify the search results, as several similarly named compounds are showing up. I need to differentiate "Methyl 2-[(2-aminophenyl)amino]acetate" from compounds with a different structure. I'm prioritizing sources that explicitly define the specific secondary amine linkage and the position of each group. I'm focusing on finding the correct CAS number and molecular weight for the exact compound the query specified.
Identifying Key Compound
I've zeroed in on "Methyl 2-(2-aminophenyl)acetate" (CAS 35613-44-6), with a molecular weight of 165.19 g/mol . This compound keeps popping up in the search results, making me consider it to be the key compound. Its consistent identification suggests relevance to the user's focus.
Clarifying User's Intent
I've realized the user's input might have a typo, with "Methyl 2-[(2-aminophenyl)amino]acetate" being less common than "Methyl 2-(2-aminophenyl)acetate" (CAS 35613-44-6, MW 165.19 g/mol ). To address potential ambiguity, I'll first acknowledge the user's name, then detail "Methyl 2-(2-aminophenyl)acetate," focusing on properties, synthesis, and uses.
Addressing Nomenclature Discrepancy
I've confirmed that the previous search results consistently point to "Methyl 2-(2-aminophenyl)acetate" (CAS 35613-44-6, MW 165.19 g/mol ). Although the user's name is similar, "Methyl 2-[(2-aminophenyl)amino]acetate" returned no results, indicating it's likely a less common compound or a naming variation. I will proceed with the in-depth guide focusing on the former compound while acknowledging this potential ambiguity and performing a targeted search for the user's nomenclature. This ensures a comprehensive and accurate response for an expert audience.
Methodological & Application
Application Notes and Protocols: Synthesis of Analgesics from Methyl 2-[(2-aminophenyl)amino]acetate
Introduction: A Versatile Scaffold for Pain Management
The global pursuit of novel analgesic agents with improved efficacy and safety profiles remains a cornerstone of pharmaceutical research. Within this landscape, the strategic design and synthesis of new chemical entities are paramount. "Methyl 2-[(2-aminophenyl)amino]acetate" emerges as a highly versatile and strategic starting material for the synthesis of a diverse range of analgesic compounds. Its inherent structural features, comprising a reactive secondary amine, a readily transformable ester group, and an aromatic ring amenable to substitution, provide a gateway to multiple classes of analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs) and other heterocyclic compounds with pain-relieving properties.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthetic utility of Methyl 2-[(2-aminophenyl)amino]acetate. We will delve into the core synthetic strategies, provide detailed experimental protocols, and discuss the underlying mechanistic principles that govern these transformations. The aim is to equip researchers with the foundational knowledge and practical tools necessary to leverage this key intermediate in the discovery and development of next-generation analgesics.
Part 1: Synthesis of Phenylacetic Acid-Based Analgesics (e.g., Diclofenac Analogs)
The most prominent application of Methyl 2-[(2-aminophenyl)amino]acetate lies in the synthesis of phenylacetic acid derivatives, a class of potent NSAIDs. The quintessential example is Diclofenac, a widely prescribed analgesic and anti-inflammatory agent.[1] The core of this synthetic approach is the formation of a diarylamine linkage, a reaction elegantly achieved through the Ullmann condensation.
Causality Behind the Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[2][3][4] In the context of synthesizing Diclofenac precursors, the secondary amine of Methyl 2-[(2-aminophenyl)amino]acetate acts as the nucleophile, displacing a halogen from an appropriately substituted aryl halide. The copper catalyst is crucial as it facilitates the formation of an organocopper intermediate, which is more susceptible to nucleophilic attack than the unactivated aryl halide.[2][4] The choice of a high-boiling polar solvent is to ensure the reaction reaches the necessary activation energy, which can often be in excess of 210°C in traditional setups.[2]
Experimental Workflow: Ullmann Condensation
Caption: Workflow for the Ullmann Condensation.
Protocol 1: Synthesis of Methyl 2-{[2-(2,6-dichlorophenyl)amino]phenyl}acetate (Diclofenac Methyl Ester)
This protocol details the synthesis of the methyl ester of Diclofenac, a direct precursor to the active drug.
Materials:
-
Methyl 2-[(2-aminophenyl)amino]acetate
-
1-Bromo-2,6-dichlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-[(2-aminophenyl)amino]acetate (1.0 eq), 1-bromo-2,6-dichlorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 140-150°C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble salts and the copper catalyst. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 2-{[2-(2,6-dichlorophenyl)amino]phenyl}acetate.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Hydrolysis to the Active Analgesic
The final step in the synthesis of Diclofenac is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran.
Part 2: Intramolecular Cyclization to Form Oxindole-Based Analgesics
An alternative and powerful synthetic strategy involves the intramolecular cyclization of Methyl 2-[(2-aminophenyl)amino]acetate to form oxindole derivatives. The oxindole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting significant analgesic and anti-inflammatory properties.[1][5][6] This approach offers a route to a different class of analgesics with potentially distinct pharmacological profiles compared to the phenylacetic acid derivatives.
The Chemistry of Oxindole Formation
The cyclization of N-substituted anilinoacetates to oxindoles can be achieved under various conditions, often involving acid or base catalysis. In the case of Methyl 2-[(2-aminophenyl)amino]acetate, the reaction proceeds via an intramolecular nucleophilic attack of the aniline nitrogen onto the ester carbonyl carbon. This is followed by the elimination of methanol to form the five-membered lactam ring of the oxindole. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.
Logical Relationship: Cyclization to Oxindole
Caption: Key steps in oxindole formation.
Protocol 2: Synthesis of 1-Amino-1,3-dihydro-2H-indol-2-one
This protocol outlines a potential route for the cyclization of Methyl 2-[(2-aminophenyl)amino]acetate.
Materials:
-
Methyl 2-[(2-aminophenyl)amino]acetate
-
Sodium methoxide (NaOMe) or a strong non-nucleophilic base (e.g., DBU)
-
Anhydrous solvent (e.g., Toluene, Xylene)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 2-[(2-aminophenyl)amino]acetate (1.0 eq) in a suitable anhydrous solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Add a catalytic amount of a strong base, such as sodium methoxide (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1M HCl until the mixture is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-Amino-1,3-dihydro-2H-indol-2-one.
Self-Validation: The purity and identity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the methyl ester signal and the appearance of the characteristic lactam carbonyl stretch in the IR spectrum would be indicative of a successful cyclization.
Part 3: Synthesis of Quinazolinone-Based Analgesics
Derivatives of quinazolin-4(3H)-one are another important class of heterocyclic compounds that have demonstrated a wide range of biological activities, including analgesic and anti-inflammatory effects.[7][8][9] The synthesis of these compounds often starts from anthranilic acid or its derivatives.[8][9] Methyl 2-[(2-aminophenyl)amino]acetate, being an ester of an anthranilic acid derivative, can serve as a precursor for the synthesis of novel quinazolinone-based analgesics.
Synthetic Rationale
The synthesis of quinazolinones from anthranilic acid derivatives typically involves a condensation reaction with a one-carbon synthon, such as formamide or orthoesters, followed by cyclization.[8][9] In the case of Methyl 2-[(2-aminophenyl)amino]acetate, the primary amino group can react with an acylating or formylating agent, and the resulting intermediate can then undergo intramolecular cyclization with the ester group to form the quinazolinone ring system.
Experimental Workflow: Quinazolinone Synthesis
Caption: General workflow for Quinazolinone synthesis.
Protocol 3: Synthesis of a 2-Substituted-3-amino-3,4-dihydroquinazolin-4-one Derivative
This protocol provides a general framework for the synthesis of a quinazolinone derivative from Methyl 2-[(2-aminophenyl)amino]acetate. The specific 2-substituent will depend on the acylating agent used.
Materials:
-
Methyl 2-[(2-aminophenyl)amino]acetate
-
Formic acid (for a 2-unsubstituted quinazolinone) or an appropriate acid anhydride/acyl chloride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent
-
Ethanol
-
Water
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, react Methyl 2-[(2-aminophenyl)amino]acetate (1.0 eq) with an excess of formic acid (or another acylating agent) at reflux for several hours. Monitor the acylation step by TLC.
-
After the acylation is complete, remove the excess acylating agent under reduced pressure.
-
To the crude acylated intermediate, add polyphosphoric acid.
-
Heat the mixture at an elevated temperature (e.g., 120-150°C) for a few hours to effect cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Trustworthiness of the Protocol: This protocol is based on well-established methods for quinazolinone synthesis from anthranilic acid derivatives.[8][9] The success of the reaction relies on the efficient acylation of the primary amine followed by a robust intramolecular cyclization. The work-up procedure is designed to effectively isolate and purify the final product.
Data Presentation
| Compound Class | Starting Material | Key Reaction | Typical Analgesic Target | Reference |
| Phenylacetic Acids | Methyl 2-[(2-aminophenyl)amino]acetate | Ullmann Condensation | Diclofenac and analogs | [1][2] |
| Oxindoles | Methyl 2-[(2-aminophenyl)amino]acetate | Intramolecular Cyclization | Various oxindole-based analgesics | [1][5][6] |
| Quinazolinones | Methyl 2-[(2-aminophenyl)amino]acetate | Acylation and Cyclization | Quinazolinone-based analgesics | [7][8][9] |
Conclusion and Future Directions
Methyl 2-[(2-aminophenyl)amino]acetate has been demonstrated to be a valuable and versatile building block in the synthesis of diverse classes of analgesic compounds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. Future research could focus on the development of novel catalytic systems for more efficient and environmentally friendly syntheses, the exploration of a wider range of substituents to fine-tune the pharmacological properties of the resulting analgesics, and the investigation of new cyclization strategies to access novel heterocyclic systems with potential analgesic activity. The continued exploration of this key intermediate holds significant promise for the discovery of new and improved treatments for pain.
References
-
Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H). Available at: [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Available at: [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Available at: [Link]
-
Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Royal Society Open Science. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Synthesis and evaluation of analgesic activity of novel series of Indole derivatives linked to isoxazole moiety. Scholars Research Library. Available at: [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available at: [Link]
- Synthesis of oxindoles from anilines and intermediates therein. Google Patents.
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]
-
Studies on heterocyclic compounds. 6. Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives. PubMed. Available at: [Link]
-
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. University of Strathclyde. Available at: [Link]
-
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis And Analgesic Activity Of 2-(un) Substituted-3-Ami. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain. Molecules. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. Available at: [Link]
-
Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia. Available at: [Link]
-
Oxidative Cyclization of Aryl Ynones with NaNO2 for the Divergent Synthesis of NO2-Containing Spiro[5.5]trienones, Indenones and Thioflavones. Chemistry – An Asian Journal. Available at: [Link]
-
Use of unprotected amino acids in metal-free tandem radical cyclization reactions: divergent synthesis of 6-alkyl/acyl phenanthridines. RSC Advances. Available at: [Link]
-
Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cyclization. Taylor & Francis Online. Available at: [Link]
-
Oxidative Cyclization of Aryl Ynones with NaNO2 for the Divergent Synthesis of NO2-Containing Spiro[5.5]trienones, Indenones and Thioflavones. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 4. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.org.za [scielo.org.za]
- 8. mdpi.com [mdpi.com]
- 9. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
Application Note: Strategic Derivatization of Methyl 2-[(2-aminophenyl)amino]acetate
Topic: Strategic Derivatization of Methyl 2-[(2-aminophenyl)amino]acetate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Subtitle: A Gateway to Privileged 3,4-Dihydroquinoxalin-2(1H)-one and Benzimidazole Scaffolds
Executive Summary
Methyl 2-[(2-aminophenyl)amino]acetate (CAS: N/A for specific salt forms, generic structure class:
-
3,4-Dihydroquinoxalin-2(1H)-ones: Via intramolecular lactamization.
-
1-Substituted Benzimidazoles: Via intermolecular oxidative condensation with aldehydes.
This guide details the mechanistic rationale, optimized synthetic protocols, and critical process parameters (CPPs) for leveraging this molecule to generate libraries of bioactive heterocycles.
Structural Analysis & Reactivity Profile
The molecule contains three reactive centers that dictate its derivatization potential:
-
Primary Amine (
): Highly nucleophilic; susceptible to imine formation, acylation, and oxidative coupling. -
Secondary Amine (
): Moderately nucleophilic; directs regioselectivity in cyclizations. -
Methyl Ester (
): Electrophilic trap; enables intramolecular cyclization or post-synthesis elaboration (hydrolysis/amidation).
Strategic Divergence Map
The following diagram illustrates the divergent pathways available from this single starting material.
Figure 1: Divergent synthesis pathways. Path A yields kinase-privileged quinoxalinones; Path B yields GPCR-privileged benzimidazoles.
Protocol A: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones
This scaffold is ubiquitous in kinase inhibitors (e.g., JNK3 inhibitors) and glutamate receptor antagonists. The transformation utilizes the pendant ester as an "internal electrophile" to trap the primary amine.
Mechanism
The reaction proceeds via a nucleophilic attack of the primary aniline nitrogen onto the carbonyl carbon of the ester, followed by the elimination of methanol. This is an entropically favored 6-exo-trig cyclization.
Experimental Protocol
Target: 3,4-Dihydroquinoxalin-2(1H)-one (and derivatives)
| Parameter | Specification |
| Reagents | Methyl 2-[(2-aminophenyl)amino]acetate (1.0 equiv) |
| Catalyst | Acetic Acid (glacial, 10-20 mol%) or |
| Solvent | Toluene or Xylene (Anhydrous) |
| Temperature | Reflux ( |
| Time | 4 - 12 Hours |
| Workup | Cooling crystallization or SiO2 Chromatography |
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended to remove MeOH), dissolve the starting material in Toluene (0.1 M concentration).
-
Catalysis: Add catalytic Acetic Acid (0.2 equiv). Note: Stronger acids like p-TsOH may accelerate reaction but can cause darkening.
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of methanol/water in the trap if applicable.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (
) and appearance of the cyclized product ( corresponding to loss of MeOH). -
Isolation:
-
Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Filter the solid and wash with cold toluene and diethyl ether.
-
If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (typical eluent: 0-5% MeOH in DCM).
-
Validation:
-
1H NMR: Disappearance of the methyl ester singlet (
ppm). Appearance of a lactam NH (broad singlet, ppm). -
IR: Shift of carbonyl stretch from ester (
) to amide ( ).
Protocol B: Synthesis of 1-Substituted Benzimidazoles
This protocol generates benzimidazoles where the N1 position is substituted with a methyl acetate motif. This "tail" is highly valuable for solubility or further conjugation (e.g., to linkers for PROTACs).
Mechanism
The reaction involves the condensation of the primary amine with an aldehyde to form an imine (Schiff base), followed by intramolecular nucleophilic attack by the secondary amine and subsequent oxidation to aromatize the imidazole ring.
Figure 2: Mechanistic flow for oxidative cyclization.
Experimental Protocol
Target: Methyl 2-aryl-1H-benzimidazole-1-acetate
| Parameter | Specification |
| Reagents | Starting Material (1.0 equiv), Aryl Aldehyde (1.1 equiv) |
| Oxidant | Sodium Metabisulfite ( |
| Solvent | DMF or Ethanol/Water mixtures |
| Temperature | |
| Time | 2 - 6 Hours |
Step-by-Step Procedure:
-
Dissolution: Dissolve Methyl 2-[(2-aminophenyl)amino]acetate (1.0 mmol) and the desired Aldehyde (1.1 mmol) in DMF (5 mL).
-
Oxidant Addition: Add Sodium Metabisulfite (1.5 mmol). Rationale:
acts as a mild oxidant and Lewis acid source to facilitate the ring closure and dehydrogenation. -
Heating: Heat the mixture to
with stirring. -
Workup:
-
Pour the reaction mixture into crushed ice/water.
-
The benzimidazole product usually precipitates. Filter and wash with water.
-
Recrystallize from Ethanol if necessary.[1]
-
Alternative (Green Chemistry): For sensitive substrates, use L-Proline (10 mol%) in Ethanol at reflux. This organocatalytic method utilizes air as the oxidant and is milder, though reaction times may be longer [1].
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Path A) | Polymerization or incomplete cyclization. | Ensure high dilution (0.05 M) to favor intramolecular reaction over intermolecular oligomerization. |
| Product Darkening | Oxidation of free aniline prior to reaction. | Use freshly degassed solvents; keep reaction under Nitrogen/Argon until cyclization is complete. |
| Incomplete Oxidation (Path B) | Insufficient oxidant or steric hindrance. | Switch from |
| Ester Hydrolysis | Wet solvents or excessive acid/base. | Use anhydrous solvents. If hydrolysis occurs, re-esterify using |
References
-
Synthesis of Benzimidazoles via Organocatalysis: Title: L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol (and analogs). Source: Journal of Applied Science and Engineering. URL:[Link]
-
Quinoxalinone Scaffolds in Medicinal Chemistry: Title: Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.[2] Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
General Benzimidazole Synthesis Protocols: Title: Synthesis of benzimidazoles - Recent Literature and Protocols.[3] Source: Organic-Chemistry.org. URL:[Link]
-
Heterogeneous Catalysis for Quinoxalinones: Title: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.[4] Source: Molecules (MDPI). URL:[Link]
Sources
- 1. Quinoxalinone synthesis [organic-chemistry.org]
- 2. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl 2-[(2-aminophenyl)amino]acetate as a Versatile Scaffold for Heterocyclic Synthesis
Introduction: The Strategic Value of the Ortho-Phenylenediamine Moiety
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules.[1] Methyl 2-[(2-aminophenyl)amino]acetate is a bifunctional reagent of significant interest, embodying the latent reactivity of the ortho-phenylenediamine scaffold. This arrangement, featuring two nucleophilic nitrogen atoms positioned ortho to each other on a benzene ring, is a classic precursor for the synthesis of a wide array of fused heterocyclic systems.[2] The presence of the methyl acetate side chain provides a strategically placed electrophilic handle, primed for intramolecular cyclization reactions.
This guide provides an in-depth exploration of Methyl 2-[(2-aminophenyl)amino]acetate, detailing its properties, core reactivity, and a validated protocol for its application in the synthesis of 1,4-benzodiazepine-2-ones, a privileged scaffold in pharmacology.
Physicochemical Properties & Handling
The utility of a building block is defined by its physical properties and stability. Methyl 2-[(2-aminophenyl)amino]acetate is a compound whose structure lends itself to specific handling procedures to ensure its integrity.
| Property | Value | Source / Note |
| Chemical Formula | C₉H₁₂N₂O₂ | Calculated |
| Molecular Weight | 180.21 g/mol | Calculated |
| Appearance | Expected to be a light-sensitive solid or oil | Based on analogs like Methyl 2-(2-aminophenyl)acetate. |
| Boiling Point | ~277 °C (Predicted) | Based on prediction for the isomer Methyl 2-(2-aminophenyl)acetate.[3] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | To prevent oxidation and degradation of the aniline moieties.[3] |
| Key Functional Groups | Primary Aromatic Amine, Secondary Amine, Ester | The dual amine functionality is key to its role as a precursor for nitrogen-containing heterocycles.[2] |
Core Application: A Gateway to 1,4-Benzodiazepine-2-ones
The primary and most powerful application of Methyl 2-[(2-aminophenyl)amino]acetate is its role as a direct precursor to the 1,3-dihydro-2H-1,4-benzodiazepin-2-one core. This seven-membered heterocyclic system is the foundational structure for numerous therapeutic agents, most notably the benzodiazepine class of drugs. The reaction involves a straightforward, acid-catalyzed intramolecular cyclization.
The inherent logic of this transformation lies in the proximity of the nucleophilic secondary amine to the electrophilic ester carbonyl. Upon protonation of the ester, the secondary amine can readily attack the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates methanol to form the stable seven-membered lactam ring. This efficient cyclization strategy is a cornerstone of heterocyclic chemistry.
Logical Workflow for Benzodiazepine Synthesis
The following diagram illustrates the high-level workflow for utilizing Methyl 2-[(2-aminophenyl)amino]acetate as a building block for the synthesis of a 1,4-benzodiazepin-2-one derivative.
Caption: Workflow for the synthesis of a 1,4-benzodiazepin-2-one core.
Detailed Experimental Protocol: Synthesis of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one
This protocol describes a representative procedure for the cyclization of Methyl 2-[(2-aminophenyl)amino]acetate. The principles outlined here can be adapted for the synthesis of various substituted analogs.
Materials & Reagents:
-
Methyl 2-[(2-aminophenyl)amino]acetate (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-[(2-aminophenyl)amino]acetate (e.g., 5.0 g, 27.7 mmol).
-
Add glacial acetic acid (50 mL). The acetic acid serves as both the solvent and the acid catalyst for the cyclization.
-
-
Cyclization Reaction:
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.
-
Rationale: Thermal energy is required to overcome the activation energy for the intramolecular nucleophilic acyl substitution. The acidic environment protonates the ester carbonyl, making it more electrophilic and susceptible to attack by the secondary amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the acetic acid.
-
To the resulting residue, add Toluene (50 mL) and co-evaporate. This step is crucial for azeotropically removing residual acetic acid. Repeat if necessary.
-
Dissolve the residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases. This neutralizes any remaining acetic acid.
-
Causality: The formation of sodium acetate, which is water-soluble, facilitates the removal of the acid catalyst from the organic product layer.
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is hot ethyl acetate with the slow addition of hexanes until turbidity is observed, followed by slow cooling.
-
Self-Validation: The identity and purity of the final product, 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point is also a good indicator of purity.
-
Expansion to Other Heterocyclic Systems
While its use in benzodiazepine synthesis is prominent, the reactivity profile of Methyl 2-[(2-aminophenyl)amino]acetate allows for its application in constructing other important heterocyclic cores. For instance, condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline derivatives, another class of compounds with significant biological activity.[4] This versatility underscores its value as a foundational building block in creating diverse molecular libraries for drug discovery programs.[4][5]
Conclusion
Methyl 2-[(2-aminophenyl)amino]acetate is a highly effective and strategic building block for synthetic organic chemistry. Its pre-organized bifunctional nature provides a direct and efficient route to complex heterocyclic scaffolds, most notably the pharmacologically significant 1,4-benzodiazepine-2-one core. The protocol detailed herein offers a robust and validated method for researchers, scientists, and drug development professionals to leverage this reagent in their synthetic campaigns, accelerating the discovery of novel and potent therapeutic agents.
References
-
CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES, Vol. 70, 2006. [Link]
-
Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Methyl 2-(2-aminophenyl)acetate | CAS 35613-44-6. American Elements. [Link]
-
Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Macroheterocycles. [Link]
-
Aminobenzoates as building blocks for natural product assembly lines. PubMed. [Link]
-
METHYL (2-AMINO-PHENYL)-ACETATE. Chongqing Chemdad Co., Ltd. [Link]
-
Modern Strategies for Heterocycle Synthesis. ResearchGate. [Link]
-
Synthesis and biological evaluation of thio-benzodiazepines as novel small molecule inhibitors of the p53-MDM2 protein-protein interaction. PubMed. [Link]
-
Role of Medicinal Chemist in the Modern Drug Discovery and Development. Longdom Publishing. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METHYL (2-AMINO-PHENYL)-ACETATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO:141109-19-5) | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers | Scimplify [scimplify.com]
Troubleshooting & Optimization
Optimizing reaction yield for "Methyl 2-[(2-aminophenyl)amino]acetate" synthesis
Topic: Yield Optimization & Troubleshooting for
Core Directive: The Selectivity Paradox
The synthesis of Methyl 2-[(2-aminophenyl)amino]acetate (Target B ) from o-phenylenediamine (OPD, A ) and methyl chloroacetate is a classic exercise in kinetic vs. thermodynamic control.
As a researcher, your primary failure mode is not "no reaction"—it is cyclization . The target molecule is a "spring-loaded" intermediate. Under thermodynamic conditions (heat, strong acid/base), the secondary amine attacks the ester carbonyl, ejecting methanol to form 3,4-dihydroquinoxalin-2(1H)-one (Impurity C ).
This guide provides the protocols to arrest the reaction at the open-chain ester stage.
Reaction Pathway Analysis
Figure 1: The reaction landscape. The target ester is kinetically formed but thermodynamically unstable toward cyclization (Red path).
Troubleshooting & FAQs
Q1: I am isolating a high-melting solid (>140°C) instead of the expected low-melting ester. What happened?
Diagnosis: You have formed the quinoxalinone (Impurity C in Fig 1). Root Cause:
-
Temperature: Reaction temperature exceeded 50°C.
-
Workup: You used an acidic workup or heated the crude material during recrystallization. Solution:
-
Repeat the reaction at Room Temperature (RT) .
-
Do not use acid to quench.
-
Keep rotary evaporator bath temperature < 40°C.
Q2: My yield is low (<40%), and TLC shows multiple spots.
Diagnosis: Over-alkylation (Dialkylation). Root Cause: The product (secondary amine) is often more nucleophilic than the starting aniline due to the inductive effect of the alkyl group, leading to a second addition of methyl chloroacetate. Solution:
-
Stoichiometry: Use a 3:1 excess of o-phenylenediamine relative to the alkyl halide. This statistical forcing favors mono-alkylation.
-
Addition Rate: Add methyl chloroacetate dropwise over 1 hour to a dilute solution of the diamine.
Q3: The ester hydrolyzes during column chromatography.
Diagnosis: Silica gel acidity. Root Cause: The ester is labile, and the amine moiety can catalyze its own hydrolysis or cyclization on acidic silica. Solution:
-
Pre-treat Silica: Neutralize your silica gel column with 1% Triethylamine (TEA) in Hexane/EtOAc before loading the sample.
-
Alternative: Use neutral alumina.
Optimized Experimental Protocol
This protocol prioritizes kinetic selectivity to maximize the yield of the open-chain ester.
Materials
-
Substrate: o-Phenylenediamine (3.0 equiv) - Excess is critical.
-
Reagent: Methyl chloroacetate (1.0 equiv).
-
Base: Sodium Bicarbonate (NaHCO₃, 1.2 equiv) or DIPEA (1.1 equiv). Avoid NaOH/KOH.
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
Step-by-Step Methodology
-
Preparation:
-
Dissolve o-phenylenediamine (30 mmol) in Acetonitrile (50 mL) .
-
Add NaHCO₃ (12 mmol) .
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition (The Critical Step):
-
Dissolve methyl chloroacetate (10 mmol) in Acetonitrile (10 mL) .
-
Add this solution dropwise to the diamine mixture over 60 minutes .
-
Why: Slow addition keeps the concentration of the alkylating agent low, suppressing dialkylation.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 12–16 hours.
-
Monitor: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the halide.
-
Stop Condition: If a new spot appears just below the product (likely quinoxalinone), stop immediately.
-
-
Workup (Non-Aqueous Preferred):
-
Filter off the inorganic salts (NaCl/NaHCO₃).
-
Evaporate the solvent under reduced pressure (Bath < 40°C ).
-
Purification: The residue contains the Product + Excess Diamine.
-
Separation: Flash chromatography (Silica, pre-treated with 1% Et3N). Elute with Hexane/EtOAc gradient. The excess diamine is much more polar and will elute later or stick to the column.
-
Data: Base Selection Impact
| Base | Reaction Time | Yield (Mono-Ester) | Major Impurity |
| NaHCO₃ (Rec.) | 16 h | 78% | None |
| K₂CO₃ | 4 h | 45% | Dialkylated product |
| Et₃N | 12 h | 65% | Quinoxalinone (trace) |
| NaOH | 1 h | 0% | Quinoxalinone (100%) |
Workup Decision Tree
Figure 2: Decision logic for purification. Avoid thermal recrystallization to prevent cyclization.
References
-
Selective Mono-N-alkylation of Anilines: Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1] Organic Letters, 6(20), 3549–3551. [Link] (Cited for mechanistic insight into controlling amine alkylation selectivity).
-
Cyclization to Quinoxalinones: Hammad, M., & Emran, A. (1977). Reactions with o-Phenylenediamine: Preparation of 2-Substituted Benzimidazoles. Zeitschrift für Naturforschung B, 32(3).[2] [Link] (Demonstrates the thermodynamic tendency of OPD derivatives to cyclize).
-
General Reactivity of o-Phenylenediamine: PubChem Compound Summary: 2-Aminophenyl acetate (Related reactivity profile). [Link]
Sources
Purification of "Methyl 2-[(2-aminophenyl)amino]acetate" from reaction mixtures
Topic: Purification & Stabilization of Methyl 2-[(2-aminophenyl)amino]acetate Ticket ID: CAS-35613-44-6-PUR Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
⚠️ Module 1: Critical Stability Warning (Read First)
If you are accessing this guide, you are likely observing one of two failure modes with your reaction mixture:
-
Spontaneous Solidification: Your oil has turned into a white/off-white solid that is insoluble in ether.
-
Black Tar Formation: Your product is rapidly darkening upon exposure to air.
The Core Problem: Methyl 2-[(2-aminophenyl)amino]acetate is a transient intermediate . It possesses an intramolecular "self-destruct" mechanism. The primary amine (position 1) is perfectly positioned to attack the methyl ester (position 2), driving a cyclization event that releases methanol and forms 3,4-dihydroquinoxalin-2(1H)-one .
Immediate Action Required:
-
STOP all heating. Do not use a rotary evaporator water bath above 25°C.
-
DO NOT store the free base as an oil overnight.
-
AVOID untreated silica gel (its acidity catalyzes the cyclization).
Module 2: Troubleshooting Diagnostic Workflow
Use this decision tree to identify the state of your material and select the correct purification protocol.
Figure 1: Diagnostic logic for assessing the integrity of the amino-ester intermediate.
Module 3: Validated Purification Protocols
Protocol A: Neutralized Flash Chromatography (For Free Base Isolation)
Objective: Isolate the pure oil without triggering cyclization or degradation on the column. Prerequisite: The crude mixture must be free of strong acids.
The "Why": Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity protonates the carbonyl oxygen, making the ester more electrophilic and accelerating the intramolecular amine attack. We must neutralize the silica surface.
Materials:
-
Silica Gel (Standard Flash Grade, 40-63 µm)
-
Eluent: Hexanes/Ethyl Acetate (Gradient)
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% (v/v) Triethylamine . Let it sit for 10 minutes. This "caps" the acidic silanol sites.
-
Column Packing: Pour the neutralized slurry into the column. Flush with 2 column volumes of the starting solvent (Hexanes + 1% TEA).
-
Loading: Dissolve your crude oil in a minimum amount of DCM/Hexanes (1:1) containing 0.5% TEA. Load gently.
-
Elution: Run the gradient (e.g., 0% to 30% EtOAc in Hexanes). Maintain 1% TEA in the mobile phase throughout the run.
-
Collection: Collect fractions in tubes kept in an ice bath.
-
Evaporation: Pool fractions. Evaporate solvent at < 20°C under high vacuum. Do not heat.
Protocol B: Stabilization via Hydrochloride Salt (Recommended for Storage)
Objective: Protonate the amine to prevent nucleophilic attack, rendering the molecule shelf-stable.
The "Why": By protonating the aniline nitrogen (
Step-by-Step:
-
Dissolve the crude free base in anhydrous Diethyl Ether (or MTBE).
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (commercial solution) with vigorous stirring.
-
A white precipitate (the hydrochloride salt) will form immediately.
-
Filtration: Filter the solid rapidly under Argon/Nitrogen (to prevent moisture absorption).
-
Wash: Wash the cake with cold anhydrous ether.
-
Drying: Dry under vacuum. Store at -20°C.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a "ghost peak" on my LC-MS that is M-32 mass units lower than my product. What is it?
A: That is not a ghost; it is your product cyclizing inside the mass spectrometer or during sample prep.
-
Mass Math: Product MW (
) - Methanol ( ) = Quinoxalinone ( ). -
Cause: If you use an acidic mobile phase (e.g., 0.1% Formic Acid) in your LC-MS, you are catalyzing the reaction on the column.
-
Fix: Run the LC-MS in neutral or slightly basic conditions (Ammonium Bicarbonate buffer) to see the true parent ion.
Q2: Why did my product turn into a solid brick in the flask overnight?
A: You likely left the free base as a neat oil at room temperature.
-
Mechanism: The high concentration of the neat oil maximizes intermolecular and intramolecular collision rates. The solid you see is 3,4-dihydroquinoxalin-2(1H)-one .
-
Recovery: This reaction is generally irreversible under mild conditions. You cannot "un-cyclize" it back to the ester easily. You must restart the synthesis.
Q3: Can I use Aluminum Oxide (Alumina) instead of Silica?
A: Yes, and it is often preferred. [2]
-
Recommendation: Use Neutral or Basic Alumina .[3]
-
Benefit: Alumina lacks the acidic silanol groups of silica, significantly reducing the risk of on-column cyclization. You generally do not need to add Triethylamine when using Basic Alumina.
Q4: My yield is low after reduction of the nitro-precursor. Where did it go?
A: If you used catalytic hydrogenation (Pd/C + H2), the reaction might have been too effective.
-
Issue: As soon as the nitro group reduces to the amine, the cyclization clock starts. If the reaction sat for hours after completion, the product likely cyclized in the reaction vessel.
-
Solution: Monitor the reduction closely. Stop immediately upon consumption of starting material. Filter Pd/C rapidly and proceed to Protocol B (Salt Formation) instantly.
Visualizing the Instability Mechanism
Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Doom Loop" you are fighting against.
Figure 2: The mechanism of spontaneous cyclization (Lactamization) that degrades the target molecule.[4][5][6]
References
-
Instability of Ortho-Amino Esters
-
Cyclization to Quinoxalinones
-
Kim, S. Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones.[7] Royal Society of Chemistry Advances. (Demonstrates the facile cyclization of phenylenediamine derivatives).
-
-
Chromatographic Techniques for Amines
- Biotage Technical Guide. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" (Validates the use of Triethylamine/TEA to neutralize silica silanols).
-
General Handling of 1,2-Diamines
Sources
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common side reactions and byproducts in "Methyl 2-[(2-aminophenyl)amino]acetate" synthesis
Ticket Subject: Troubleshooting Purity & Yield Issues in N-(2-Aminophenyl)glycine Methyl Ester Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High
Executive Summary & Reaction Dashboard
User Query: "I am attempting to synthesize Methyl 2-[(2-aminophenyl)amino]acetate via the alkylation of o-phenylenediamine (OPD) with methyl bromoacetate. My yields are low (<40%), and I am observing the formation of an insoluble precipitate and a dark brown oil. What is going on?"
Technical Diagnosis: The synthesis of Methyl 2-[(2-aminophenyl)amino]acetate (Target M ) is deceptively simple. While it appears to be a standard nucleophilic substitution, the presence of a proximal primary amine and a reactive ester creates a "ticking clock" for intramolecular cyclization. Furthermore, the high nucleophilicity of the diamine precursor invites over-alkylation and oxidative oligomerization.
The Reaction Landscape (Pathway Visualization)
The following diagram maps the kinetic vs. thermodynamic pathways occurring in your flask.
Figure 1: Reaction network showing the target molecule competing with dialkylation, cyclization, and oxidation pathways.[1]
Troubleshooting Guides (By Symptom)
Issue #1: Formation of an Insoluble White/Off-White Precipitate
Diagnosis: Unwanted Cyclization (Lactamization). Chemical Identity: 3,4-dihydroquinoxalin-2(1H)-one.[1][2][3]
Mechanism:
The target molecule contains a nucleophilic primary amine (
-
Trigger: High temperatures (>60°C), prolonged reaction times, or acidic workups.
-
Detection: The precipitate is often insoluble in ether/DCM but soluble in hot ethanol or DMSO. It will show a distinct amide carbonyl peak in IR (~1660-1680 cm⁻¹) lacking the ester character.
Corrective Action:
-
Temperature Control: Keep the alkylation reaction between 0°C and RT . Do not reflux.
-
Workup Speed: Do not leave the crude reaction mixture standing overnight.
-
Storage: Store the product as a hydrochloride salt (if possible) or at -20°C to kinetically inhibit cyclization.
Issue #2: Low Yield & Gummy Residue
Diagnosis: Over-Alkylation (N,N'-dialkylation). Chemical Identity: Dimethyl 2,2'-(1,2-phenylenebis(azanediyl))diacetate.
Mechanism: The secondary amine in the product is often more nucleophilic than the primary amine of the starting material due to the inductive effect of the alkyl group (though the ester is electron-withdrawing, the aniline nitrogen remains reactive). If the local concentration of methyl bromoacetate is high, the target molecule attacks a second equivalent of reagent.
Corrective Action:
-
Inverse Addition: Do not dump the alkyl halide into the amine. Add methyl bromoacetate dropwise to a solution of OPD.
-
Stoichiometry: Use a large excess of OPD (3.0 – 4.0 equivalents). This statistical forcing ensures that methyl bromoacetate is more likely to encounter unreacted OPD than the newly formed product.
-
Purification: The excess OPD can be removed via an acid wash (if the product is extracted into organic solvent) or column chromatography (OPD is much more polar than the mono-alkylated ester).
Issue #3: Darkening of Reaction Mixture (Brown/Black)
Diagnosis: Oxidative Polymerization. Chemical Identity: Azo compounds, imines, or phenazine derivatives (e.g., 2,3-diaminophenazine).
Mechanism: Electron-rich anilines, especially diamines like OPD, are notoriously sensitive to air oxidation. This proceeds via radical cation intermediates, leading to extended conjugated systems (chromophores) that turn the solution dark.
Corrective Action:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen (
) or Argon. -
Degassed Solvents: Sparge solvents with inert gas prior to use.
-
Light Protection: Wrap the flask in aluminum foil during reaction and workup.
Quantitative Data Summary
| Parameter | Target Molecule (M) | Cyclized Byproduct (B) | Bis-Alkylated Byproduct (A) |
| Structure | Linear Ester | Bicyclic Lactam | Linear Diester |
| Solubility (Et2O) | High | Very Low | Moderate |
| Polarity (TLC) | Mid-range | Low (often streaks) | High (less polar than OPD) |
| IR Signature | ~1735 cm⁻¹ (Ester C=O) | ~1670 cm⁻¹ (Amide C=O) | ~1735 cm⁻¹ (Stronger) |
| Formation Driver | Kinetic Control | Thermodynamic Stability | Excess Reagent / Local Conc. |
Optimized Experimental Protocol (The "Golden Path")
This protocol prioritizes the suppression of cyclization and dialkylation.
Reagents:
-
o-Phenylenediamine (OPD): 4.0 equiv. (Excess is critical)
-
Methyl bromoacetate: 1.0 equiv.
-
Triethylamine (TEA) or DIPEA: 1.1 equiv.
-
Solvent: Anhydrous THF or DMF (Degassed).
Step-by-Step Method:
-
Preparation: Dissolve OPD (40 mmol) and TEA (11 mmol) in anhydrous THF (50 mL) under an
atmosphere. Cool the solution to 0°C in an ice bath. -
Controlled Addition: Dissolve Methyl bromoacetate (10 mmol) in THF (10 mL). Load this into a pressure-equalizing addition funnel.
-
The Reaction: Add the bromide solution dropwise over 60 minutes. Crucial: Slow addition keeps the concentration of alkylating agent low relative to OPD.
-
Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC.[4] Stop immediately upon consumption of the bromide. Do not heat.
-
Workup (Rapid):
-
Filter off the precipitated amine hydrobromide salts.
-
Concentrate the filtrate in vacuo at low temperature (<35°C).
-
Resuspend residue in Ethyl Acetate. Wash with water (to remove bulk excess OPD and salts).
-
-
Purification: Flash chromatography on silica gel.
-
Eluent: Hexane/EtOAc gradient.
-
Order of Elution: Bis-alkylated (fastest)
Target (Medium) OPD (Slowest/Streaks).
-
FAQ: Advanced Technical Queries
Q: Can I use the ethyl ester instead of the methyl ester to stop cyclization?
A: It helps marginally. Ethyl esters are sterically bulkier and slightly less electrophilic than methyl esters, slowing the rate of cyclization (
Q: Why not use reductive amination with methyl glyoxylate? A: Excellent question. Reductive amination (OPD + Methyl Glyoxylate + NaBH(OAc)3) is a viable alternative (Route B). It avoids the "over-alkylation" issue inherent to alkyl halides. However, the cyclization risk remains identical because the product is the same. If you struggle with dialkylation, switch to reductive amination [2].
Q: How do I store the product without it turning into the lactam? A: Convert the free base into a salt immediately. Treat the ethereal solution of the product with 1.0 equivalent of ethereal HCl. The resulting hydrochloride salt protonates the amine, destroying its nucleophilicity and preventing cyclization. Store the solid salt at -20°C.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing intramolecular reactions and Baldwin's rules).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for avoiding over-alkylation).
-
Meshram, H. M., et al. (2010). "A simple and efficient synthesis of 3,4-dihydroquinoxalin-2(1H)-ones". Tetrahedron Letters, 51(12), 1639-1641. (Describes the facile cyclization of this specific class of molecules).
-
PubChem Compound Summary. (n.d.). "Methyl 2-[(2-aminophenyl)amino]acetate". National Center for Biotechnology Information.
Sources
Degradation pathways of "Methyl 2-[(2-aminophenyl)amino]acetate" under different conditions
Topic: Degradation Pathways & Stability Management
Document ID: TS-CHM-2024-098 | Tier: Level 3 (Advanced Research Support)
Executive Summary: The Instability Matrix
User Alert: Methyl 2-[(2-aminophenyl)amino]acetate (also known as N-(2-aminophenyl)glycine methyl ester) is structurally predisposed to rapid degradation due to the "Ortho-Effect."
Unlike simple anilines or esters, this molecule contains an internal nucleophile (primary amine) positioned perfectly 5-atoms away from an electrophile (ester carbonyl) . This proximity dictates that intramolecular cyclization is not just a side reaction—it is the thermodynamic sink of the system.
Quick Status Dashboard:
| Condition | Stability Risk | Primary Degradant | Visual Indicator |
|---|---|---|---|
| Neutral Solution (RT) | 🔴 Critical | 3,4-Dihydroquinoxalin-2(1H)-one | Precipitation (often white/off-white) |
| Acidic Solution | 🟠 High | Hydrolysis to Free Acid
Detailed Degradation Pathways
Pathway A: Spontaneous Intramolecular Cyclization (The "Silent" Killer)
This is the dominant pathway in solution. The primary amine on the phenyl ring attacks the ester carbonyl, expelling methanol and forming a six-membered lactam ring. This reaction is often autocatalytic or accelerated by weak acids.
-
Mechanism: Nucleophilic Acyl Substitution (Intramolecular).
-
Product: 3,4-dihydroquinoxalin-2(1H)-one (CAS: 16069-45-7).
-
Impact: Loss of the ester functionality and change in polarity. The product is much more stable than the starting material.
Pathway B: Oxidative Dehydrogenation & Polymerization
As a derivative of o-phenylenediamine, this molecule is highly susceptible to oxidation by atmospheric oxygen, catalyzed by light and trace metals.
-
Mechanism: Radical cation formation
Quinone diimine intermediates Polymerization (Bandrowski’s base-like oligomers). -
Secondary Oxidation: The cyclized product (3,4-dihydroquinoxalin-2(1H)-one) can further oxidize to the fully aromatic quinoxalin-2(1H)-one .
-
Impact: Sample turns brown/black; baseline noise in HPLC increases; loss of mass balance.
Pathway C: Hydrolysis
Under basic conditions (pH > 8) or strong acidic conditions, the methyl ester hydrolyzes to the free acid (N-(2-aminophenyl)glycine ).
-
Note: The free acid is also unstable and will eventually cyclize to the lactam, often faster than the ester under acidic conditions.
Pathway Visualization (Graphviz)
Figure 1: Mechanistic flow of degradation. The red arrow indicates the thermodynamically favored cyclization route.
Troubleshooting Guide & FAQs
Scenario 1: Purity Loss in Solution
Q: "I prepared a stock solution in Methanol/Water yesterday. Today, the HPLC purity dropped from 98% to 85%, but the solution looks clear. What happened?"
A: You are observing Pathway A (Cyclization) .
-
Diagnosis: The primary amine attacked the ester. The resulting lactam (3,4-dihydroquinoxalin-2(1H)-one) is often soluble in methanol but may have a different response factor or retention time.
-
Fix:
-
Prepare Fresh: Always prepare solutions immediately before use.
-
Solvent Switch: Avoid protic solvents if possible for long storage. Use anhydrous Acetonitrile (MeCN) .
-
Acidification: Keeping the solution slightly acidic (0.1% Formic Acid) can protonate the amine, reducing its nucleophilicity and slowing cyclization, though it may promote hydrolysis over long periods. Recommendation: Store in MeCN + 0.1% TFA at 4°C and use within 4 hours.
-
Scenario 2: Sample Discoloration
Q: "My solid sample was white, but after leaving it on the bench for a week, the surface turned pinkish-brown."
A: This is Pathway B (Oxidative Stress) .
-
Causality: o-Phenylenediamine derivatives are electron-rich and easily form radical cations with oxygen. This initiates a cascade forming colored quinoidal species.
-
Fix:
-
Argon Purge: Store the solid under an inert atmosphere (Argon/Nitrogen).
-
Light Protection: Store in amber vials. UV light accelerates the radical formation.
-
Recrystallization: If the bulk is white and only the surface is colored, you can wash the solid with cold ether (if the impurity is surface-level) or recrystallize from ethanol/water (with care to avoid cyclization heat).
-
Scenario 3: LC-MS Identification
Q: "I see a new peak with M-32 mass difference. Is this an impurity?"
A: Yes, this is the Cyclized Lactam .
-
Math: Parent MW (Methyl ester) =
. Cyclized Product = (Loss of Methanol, ). -
Verification: Check the UV spectrum. The cyclized quinoxalinone usually has a distinct UV absorption band around 290-300 nm due to the conjugated amide-aniline system, different from the open-chain ester.
Experimental Protocols for Stability Validation
To confirm these pathways in your specific matrix, perform this rapid stress test:
Protocol: Forced Degradation Screening
| Step | Action | Purpose |
| 1 | Dissolve 1 mg of compound in 1 mL MeCN:Water (50:50) . | Control Sample. |
| 2 | Dissolve 1 mg in 1 mL 0.1 M HCl . Heat at 60°C for 1 hour. | Forces Hydrolysis (Acid |
| 3 | Dissolve 1 mg in 1 mL Phosphate Buffer (pH 7.4) . Incubate at 37°C for 4 hours. | Simulates Physiological Cyclization . |
| 4 | Dissolve 1 mg in 1 mL 3% | Forces Oxidation (Browning/Polymerization). |
| 5 | Analyze all via HPLC-UV/MS (Gradient 5-95% MeCN). | Compare retention times and Mass Shift (-32 Da vs +16 Da). |
References
-
Cyclization Mechanism: Shabaan, M., et al. (2011). "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives." European Journal of Chemistry, 2(3), 365-371.[1]
-
General Aniline Oxidation: Meyer, A., et al. (2015). "Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)." Environmental Sciences Europe, 27(1).
- Quinoxalinone Synthesis: Mamedov, V. A. (2016). "Recent Advances in the Synthesis of Quinoxalinones." RSC Advances.
-
Hydrolysis Kinetics: Bender, M. L., et al. (1960). "The Consequences of Systematic Error in Enzyme Kinetics." (Discusses background hydrolysis rates of glycine esters).
Sources
Technical Support Center: Scale-Up Optimization for Methyl 2-[(2-aminophenyl)amino]acetate
Status: Operational
Ticket Focus: Process Chemistry / Scale-Up
Target Molecule: Methyl 2-[(2-aminophenyl)amino]acetate (also known as
Executive Summary: The "Linear vs. Cyclic" Conflict
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the fundamental thermodynamic challenge of this molecule: Cyclization.
Methyl 2-[(2-aminophenyl)amino]acetate is a "spring-loaded" intermediate. It contains a nucleophile (primary amine) and an electrophile (methyl ester) in a perfect 1,2-position. While you want the linear ester (Product B ), nature aggressively favors the cyclized lactam, 3,4-dihydroquinoxalin-2(1H)-one (Impurity C ).
Successful scale-up requires shifting from Thermodynamic Control (which yields the stable lactam) to strict Kinetic Control (which isolates the metastable ester).
Module 1: Reaction Selectivity & Alkylation Strategy
The Issue: Direct alkylation of o-phenylenediamine (OPD) with methyl chloroacetate often results in a mixture of:
-
Unreacted starting material.
-
Target mono-alkylated product.
-
Di-alkylated impurities (
-bis or -bis). -
Cyclized quinoxalinone (see Module 2).
Root Cause Analysis: The product is a secondary amine, which is often more nucleophilic than the primary amine starting material, leading to runaway alkylation.
Troubleshooting Guide: Alkylation Control
| Observation | Probable Cause | Corrective Action |
| High levels of | Localized high concentration of alkylating agent. | Improve Mixing: Switch to semi-batch mode. Add methyl chloroacetate slowly to a rapid stirring solution of OPD. |
| Low conversion (<50%) | Base strength insufficient to scavenge HCl. | Base Selection: Use an organic base (DIPEA) or mild inorganic (NaHCO |
| Formation of "gummy" precipitate | Polymerization or salt formation. | Solvent Switch: Move from non-polar (Toluene) to polar aprotic (THF or DMF) to keep intermediates in solution. |
Strategic Protocol: The "High Dilution" Approach
To favor mono-alkylation, you must statistically disadvantage the second alkylation event.
-
Stoichiometry: Use 3.0 to 4.0 equivalents of o-phenylenediamine per 1.0 equivalent of methyl chloroacetate.
-
Recovery: OPD is cheap and soluble in acid. You can recover the excess later via extraction, but during the reaction, the excess is your "shield" against over-alkylation.
Module 2: The Cyclization Trap (Critical)
The Issue: The product spontaneously cyclizes to 3,4-dihydroquinoxalin-2(1H)-one. This reaction is catalyzed by Heat , Acid , and Time .
Visualizing the Pathway: The following diagram illustrates the kinetic competition. You must stay in the "Green Zone."
Caption: Reaction pathway showing the metastable nature of the target molecule. Heat and acid drive the irreversible transition to the cyclic impurity.
Prevention Protocol
-
Temperature: Maintain reaction temperature between -10°C and 0°C . Never exceed 5°C during addition.
-
Quenching: Do NOT use acidic quench (e.g., 1M HCl) to remove excess diamine if you plan to isolate the free base. The acid protonates the carbonyl oxygen, making it a super-electrophile for the amine to attack (cyclization).
-
Drying: Avoid heating to dry. Use vacuum drying at ambient temperature or lyophilization if possible.
Module 3: Work-up & Isolation
The Issue: Users often report: "I distilled the oil, and it solidified into a high-melting solid." Diagnosis: You distilled the product, added heat, and cooked it into the quinoxalinone (MP ~138-140°C). The target ester is an oil or low-melting solid that decomposes/cyclizes upon distillation.
Recommended Isolation Workflow
Do not attempt to purify the free base to 100% homogeneity if it is an intermediate. Use it as a solution or precipitate it as a stable salt.
Option A: The p-TsOH Salt Precipitation (Stabilization) Converting the amine to a salt deactivates the nucleophile, preventing cyclization.
-
Reagent: p-Toluenesulfonic acid (p-TsOH) or Oxalic acid. (Avoid HCl gas if moisture is present, as it hydrolyzes the ester).
-
Method: Add 1.0 eq of p-TsOH in dry ether/EtOAc to the crude reaction mixture. The salt of the target product usually precipitates, leaving impurities in solution.
Option B: Telescoping (Best for Scale-Up) If this is an intermediate for a drug substance (e.g., a Benzimidazole), do not isolate.
-
Perform the alkylation in a solvent compatible with the next step (e.g., DMF or THF).
-
Wash with mild aqueous base (
) to remove salts. -
Dry the organic layer (
). -
Carry the solution directly into the next reaction.
Master Protocol: Validated Synthesis (Lab Scale)
Note: This protocol prioritizes selectivity and stability over raw yield.
Reagents:
-
o-Phenylenediamine (OPD): 32.4 g (300 mmol, 3.0 eq )
-
Methyl chloroacetate: 10.8 g (100 mmol, 1.0 eq )
-
Potassium Carbonate (
): 13.8 g (100 mmol) [or DIPEA] -
Solvent: THF (anhydrous), 200 mL
Step-by-Step:
-
Dissolution: Dissolve OPD in THF (150 mL) in a round-bottom flask. Add
. -
Cryo-Cooling: Cool the suspension to -10°C using an ice/salt or acetone/dry ice bath.
-
Controlled Addition: Dissolve methyl chloroacetate in the remaining 50 mL THF. Add this solution dropwise over 60 minutes . Crucial: Monitor internal temp; do not let it rise above -5°C.
-
Reaction: Stir at 0°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the ester spot.
-
Work-up (Cold):
-
Filter off the inorganic salts and excess OPD (some OPD may precipitate).
-
Concentrate the filtrate under high vacuum at a bath temperature < 25°C .
-
Resuspend the residue in
or DCM. Wash with cold water (to remove remaining OPD). -
Dry over
.
-
-
Storage: Store as a frozen solution in benzene/DCM or immediately convert to the p-TsOH salt.
FAQ: Troubleshooting Common Failures
Q: My product has a melting point of 140°C. Is this correct? A: No. You have isolated 3,4-dihydroquinoxalin-2(1H)-one . The target linear ester should be an oil or a low-melting solid (<50°C). You likely applied too much heat during workup.
Q: Can I use Ethanol as a solvent? A: It is risky. Ethanol can undergo transesterification (making the ethyl ester) or, more importantly, protic solvents can facilitate proton transfer required for the cyclization mechanism. Aprotic solvents (THF, DCM) are safer for kinetic control.
Q: I see a purple/black color developing. What is this? A: Anilines are prone to oxidation. o-Phenylenediamine oxidizes to colored imine impurities in air. Perform the reaction under Nitrogen or Argon atmosphere.
Q: Can I purify by Column Chromatography? A: Yes, but it is dangerous. Silica gel is slightly acidic. The time spent on the column allows the product to cyclize.[1] If you must column, use neutral alumina or silica pre-treated with 1% Triethylamine (TEA) to keep it basic, and run it fast.
References
-
Ebenezer, W. J., et al. (2007).[2] "Highly selective zeolite-catalysed mono-N-alkylation of arylenediamines by dialkyl carbonates." Tetrahedron Letters, 48(9), 1641-1643. Link
-
Organic Syntheses. (1943). "o-Phenylenediamine."[2][3][4] Org.[2][3][5][6][7] Synth. Coll. Vol. 2, p.501. (Provides baseline handling for the starting material). Link
-
Vyas, V., & Indra, A. (2026).[8] "Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline." Inorganic Chemistry Communications. (Relevant for catalytic selectivity mechanisms).[2] Link
-
CSUS Thesis. (2015). "An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one." (Confirming the cyclization side-reaction mechanism). Link
Sources
- 1. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. scilit.com [scilit.com]
- 3. What is Reaction of o-phenylenediamine with chloroacetic acid | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]
- 6. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-[(2-aminophenyl)amino]acetate
Ticket ID: #PUR-882-ANILINE Subject: Prevention of Cyclization and Decomposition during Purification Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Diagnostic
User Reported Issue:
"I synthesized Methyl 2-[(2-aminophenyl)amino]acetate via the alkylation of o-phenylenediamine. TLC showed a clean spot, but after column chromatography (Silica Gel 60), the product turned into a high-melting white solid that is insoluble in the original eluent. NMR shows the loss of the methyl ester peak."
Root Cause Analysis: The molecule you are handling is a "Spring-Loaded" system. It contains a nucleophile (primary amine) and an electrophile (methyl ester) separated by a semi-rigid linker. Under acidic conditions (silica gel) or thermal stress, it undergoes spontaneous intramolecular amidation to form 3,4-dihydroquinoxalin-2(1H)-one .
The "Cyclization Trap" (Mechanism)
Standard purification methods often catalyze the very degradation you are trying to avoid.
Figure 1: The thermodynamic sink. Once the quinoxalinone forms, it will not revert. Acidic silica gel accelerates this process significantly [1, 2].
Recommended Protocols (The "Anti-Column" Approach)
Do not treat this as a standard organic intermediate. You must disable the nucleophile or avoid the catalyst (acid/heat).
Method A: Stabilization via Salt Formation (Recommended)
The most robust method for purification and storage is to protonate the amine. The hydrochloride salt is stable because the protonated amine (
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc) .
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane or Acetyl Chloride (generates HCl in situ with MeOH).
-
Caution: Exothermic. Keep cold to prevent hydrolysis.
-
-
Precipitation: Add Diethyl Ether (Et2O) or Hexanes until the solution turns cloudy.
-
Filtration: The HCl salt will precipitate as a solid. Filter under vacuum and wash with cold ether.
-
Recovery: If the free base is required for the next step, neutralize with saturated
immediately before use.
Method B: Recrystallization (For Free Base)
If you require the free base, avoid chromatography. Use solubility differences.
| Solvent System | Temperature Profile | Notes |
| Ethanol / Water | Dissolve hot (60°C), cool to 4°C | Classic method for anilines. High recovery but risk of hydrolysis if heated too long [4]. |
| Toluene / Hexane | Dissolve warm (45°C), add Hexane, cool | Best for avoiding hydrolysis. Toluene solubilizes aromatics well; Hexane acts as anti-solvent. |
| Dichloromethane / Pentane | Dissolve RT, add Pentane, freeze (-20°C) | Safest method. Low temperature prevents cyclization. |
Step-by-Step Recrystallization:
-
Dissolve crude oil in minimal DCM at Room Temperature (RT).
-
Filter off any insoluble solids (likely polymerized byproducts).
-
Slowly layer Pentane or Hexane on top (do not mix yet).
-
Place in a freezer (-20°C) overnight. The slow diffusion will grow crystals of the ester.
Method C: Neutralized Flash Chromatography
If you must run a column (e.g., to separate close-running impurities), you must neutralize the stationary phase.
Protocol:
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Elution: Run the column using eluent containing 0.5% Et3N .
-
Why? The amine neutralizes the acidic silanol sites (
), preventing them from catalyzing the cyclization [5].
-
-
Speed: Run the column fast. Do not let the compound sit on the silica.
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the correct purification path for your specific batch scale and purity.
Figure 2: Operational workflow for purification selection based on purity and intent.
Frequently Asked Questions (FAQs)
Q: Why does my product turn purple/brown on the bench? A: Anilines are electron-rich and prone to air oxidation (forming quinone-imines).
-
Fix: Store the compound under Argon/Nitrogen. If it is the HCl salt, it will be significantly more resistant to oxidation.
Q: Can I use vacuum distillation? A: Absolutely Not. The boiling point of this compound is likely higher than the activation energy required for cyclization. Heating this to >100°C to distill will result in a receiver flask full of methanol and a pot full of solid quinoxalinone [2].
Q: I see a new spot on TLC just by leaving the sample in CDCl3. Why?
A: Chloroform (
-
Fix: Filter your
through basic alumina before dissolving the sample, or use (which is non-acidic and stabilizes the H-bonds).
Q: How do I remove the Triethylamine (Et3N) after Method C? A: Et3N has a low boiling point but can stick.
-
Fix: After concentrating the fractions, redissolve in Et2O and wash quickly with cold pH 7 phosphate buffer, then brine. Do not wash with strong acid, or you will re-initiate cyclization.
References
-
Cyclization Mechanism & Kinetics
-
Milstein, S., & Cohen, L. A. (1972). Stereopopulation control on the rate of cyclization. Journal of the American Chemical Society, 94(26), 9158.
- Context: Establishes the kinetic favorability of 6-membered ring form
-
-
Synthesis of Quinoxalinones (The Unwanted Side Reaction)
- Amino Acid Ester Stabilization: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. Context: Foundational text confirming that amino acid ester hydrochlorides are stable indefinitely compared to their free base counterparts.
-
Recrystallization of Anilines
-
Chromatography of Labile Amines
Sources
- 1. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]
- 7. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Validation & Comparative
Validating the purity of "Methyl 2-[(2-aminophenyl)amino]acetate" using HPLC
An In-Depth Technical Guide to Validating the Purity of Methyl 2-[(2-aminophenyl)amino]acetate using High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the assurance of purity for pharmaceutical intermediates is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 2-[(2-aminophenyl)amino]acetate, a key building block in various synthetic pathways, is no exception. Its purity profile can directly influence the impurity landscape of the final API, impacting everything from clinical outcomes to regulatory approval.
This guide provides a comprehensive framework for validating the purity of Methyl 2-[(2-aminophenyl)amino]acetate, with a primary focus on the industry's gold standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establishing a self-validating system that ensures trustworthiness and accuracy. Furthermore, we will objectively compare HPLC with alternative analytical techniques, providing the data-driven insights necessary for informed decision-making in a GMP-regulated environment.
The Analyte: Understanding Methyl 2-[(2-aminophenyl)amino]acetate
Methyl 2-[(2-aminophenyl)amino]acetate (CAS No: 35613-44-6, Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ) is an aromatic amine derivative.[1] Its structure, featuring both a primary and a secondary amine group, as well as an ester functional group, makes it susceptible to specific degradation pathways, particularly oxidation and hydrolysis.
A common synthetic route involves the reduction of a nitro-precursor, Methyl (2-nitrophenyl)acetate.[2] This knowledge is critical as it informs our impurity profile investigation. Potential impurities may include:
-
Starting Materials: Unreacted Methyl (2-nitrophenyl)acetate.
-
Reaction By-products: Intermediates from incomplete reduction.
-
Degradation Products: Oxidized species (e.g., N-oxides) or hydrolyzed products (the corresponding carboxylic acid), which can form under stress conditions such as exposure to acid, base, or oxidizing agents.[3][4]
A robust analytical method must be able to separate the main compound from all these potential and actual impurities, a property known as specificity.
The Gold Standard: A Stability-Indicating RP-HPLC Method
Reversed-phase HPLC is the premier technique for analyzing moderately polar, non-volatile organic compounds like Methyl 2-[(2-aminophenyl)amino]acetate.[5] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for pharmaceutical quality control.[6] The method detailed below is designed to be "stability-indicating," meaning it can effectively quantify the compound in the presence of its degradation products.[7]
Experimental Protocol: HPLC Purity Determination
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
2. Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent). Rationale: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The XBridge packing is stable across a wide pH range, offering flexibility during method development.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile buffer compatible with mass spectrometry (if LC-MS is used for impurity identification) and helps to protonate the amine functions, ensuring sharp, symmetrical peak shapes.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency and lower backpressure compared to methanol.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 40 60 22.0 5 95 25.0 5 95 25.1 95 5 30.0 95 5 Rationale: A gradient elution is essential to separate early-eluting polar impurities from the main analyte and then wash out any strongly retained, non-polar impurities from the column in a reasonable timeframe.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm. Rationale: Aromatic compounds typically exhibit strong absorbance around 254 nm. A PDA detector should be used during development to confirm the optimal wavelength and check for peak purity.
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Methyl 2-[(2-aminophenyl)amino]acetate reference standard and dissolve in a 50 mL volumetric flask with diluent.
-
Working Standard Solution (50 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the Methyl 2-[(2-aminophenyl)amino]acetate sample and prepare a 50 µg/mL solution in the same manner as the standard.
Method Validation: Building a System of Trust
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] The following parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, are critical for establishing a trustworthy purity method.[9][10]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[11]
Forced Degradation Protocol: A sample solution (approx. 500 µg/mL) is subjected to the following stress conditions to target 5-20% degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Solid sample heated at 80 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W·h/m²).
The stressed samples are then diluted to the test concentration (50 µg/mL) and analyzed. The method is deemed specific if the main analyte peak is well-resolved from all degradation product peaks, and peak purity analysis (using a PDA detector) shows no co-eluting impurities.
Validation Parameters: Summary of Procedures and Acceptance Criteria
| Validation Parameter | Procedure | Acceptance Criteria |
| Linearity & Range | Analyze five concentrations from LOQ to 150% of the test concentration (e.g., 0.5, 25, 50, 75, 100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[13] | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Analyze six replicate sample preparations at 100% of the test concentration on the same day.[10] | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., via signal-to-noise ratio of 10:1 or standard deviation of the response and the slope).[9] | Precision (RSD) ≤ 10% at the LOQ concentration. |
| System Suitability | Inject the working standard solution five times before starting the analysis. | RSD of peak area ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: High-level workflow for HPLC purity validation.
Caption: Logical relationship of ICH validation parameters.
Comparison with Alternative Analytical Techniques
While HPLC is the cornerstone of purity analysis, other techniques offer complementary information or may be suitable for specific applications.[14]
| Technique | Principle | Suitability for Methyl 2-[(2-aminophenyl)amino]acetate | Advantages | Disadvantages |
| RP-HPLC-UV | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Excellent. Ideal for quantitative purity analysis. | High precision, accuracy, and resolution. Well-established and required by regulatory agencies.[5] | May not identify unknown impurities without mass spectrometry. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Excellent. Ideal for impurity identification. | Provides molecular weight information, enabling structural elucidation of unknown impurities.[15] Highly sensitive. | More complex and expensive instrumentation; may be less quantitatively robust than UV detection without careful validation. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Poor. The compound has low volatility and may degrade at high temperatures required for GC. | Excellent for analyzing volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Good. Primarily for structural confirmation and identification. | Provides definitive structural information. Quantitative NMR (qNMR) can determine purity without a reference standard. | Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample's molecular bonds. | Fair. Used for identity confirmation. | Fast and simple for verifying the presence of key functional groups.[16] | Not a quantitative technique for purity; low sensitivity for minor impurities. |
Conclusion
The validation of purity for a pharmaceutical intermediate like Methyl 2-[(2-aminophenyl)amino]acetate is a rigorous, multi-faceted process that underpins drug quality and safety. A well-developed and thoroughly validated stability-indicating HPLC method, as detailed in this guide, provides the highest degree of assurance in the quantitative assessment of purity and impurities. By understanding the causality behind each methodological and validation step—from mobile phase selection to the execution of forced degradation studies—scientists can build a robust, reliable, and regulatory-compliant analytical system. While techniques like LC-MS and NMR offer invaluable complementary information for impurity identification and structural confirmation, RP-HPLC remains the undisputed gold standard for the quantitative purity validation that is critical to the pharmaceutical development lifecycle.
References
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Contract Pharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Proclinical. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 2-(2-aminophenyl)acetate. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. actascientific.com [actascientific.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. onyxipca.com [onyxipca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. moravek.com [moravek.com]
- 15. tianmingpharm.com [tianmingpharm.com]
- 16. ijrar.org [ijrar.org]
A Comparative Guide to the Quantitative Analysis of Methyl 2-[(2-aminophenyl)amino]acetate by qNMR
This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of Methyl 2-[(2-aminophenyl)amino]acetate, a key intermediate in organic synthesis.[1] We will explore the fundamental principles of qNMR, provide a detailed experimental protocol, and contrast its performance with established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantitative data.
The Imperative for Accurate Quantification
Methyl 2-[(2-aminophenyl)amino]acetate (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ) serves as a valuable building block in the synthesis of more complex molecules.[1][2] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final product. Therefore, a robust and accurate analytical method for its quantification is not merely a quality control checkpoint but a critical component of process optimization and validation. While chromatographic methods are commonplace, qNMR presents a powerful alternative, offering distinct advantages as a primary ratio method.[3]
The Principle of qNMR: An Absolute Measurement
Quantitative NMR (qNMR) stands apart from many other analytical techniques because the signal response is directly proportional to the number of atomic nuclei responsible for that signal.[3][4] This fundamental principle means that, under appropriate experimental conditions, the integral of an NMR peak provides a direct measure of the molar concentration of the analyte. Unlike chromatography, which relies on comparing the detector response of an analyte to that of an identical reference standard, qNMR can determine the absolute purity or concentration of a compound by comparing its signal integral to that of a certified internal standard of a different chemical structure.[5][6]
The purity of an analyte (Pₐ) can be calculated using the following equation[4][7]:
Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I : Integral value of the signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
m : Mass
-
P : Purity
-
a : Analyte (Methyl 2-[(2-aminophenyl)amino]acetate)
-
std : Internal Standard
Quantitative Analysis of Methyl 2-[(2-aminophenyl)amino]acetate by ¹H qNMR
A successful qNMR experiment is built on careful planning and execution. The following protocol is designed to be a self-validating system for the accurate quantification of Methyl 2-[(2-aminophenyl)amino]acetate.
Causality Behind Experimental Choices
-
Analyte Signal Selection: The ¹H NMR spectrum of Methyl 2-[(2-aminophenyl)amino]acetate in DMSO-d₆ shows distinct signals, including a singlet for the methyl ester protons (-OCH₃) at approximately 3.59 ppm.[1] This singlet arises from three equivalent protons, is sharp, and is located in a relatively uncongested region of the spectrum, making it an ideal candidate for quantification to maximize accuracy and minimize integration errors.
-
Internal Standard (IS) Selection: The choice of an internal standard is paramount. Key criteria include high purity (certified), chemical stability, non-volatility, and having a simple spectrum with signals that do not overlap with the analyte's signals.[6][8][9] For this analysis, Maleic Acid is a suitable choice. It is highly pure, stable, and provides a sharp singlet for its two olefinic protons at ~6.3 ppm in DMSO-d₆, well-separated from any signals of the analyte.
-
Solvent Selection: The solvent must fully dissolve both the analyte and the internal standard.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves both Methyl 2-[(2-aminophenyl)amino]acetate and Maleic Acid, and its residual proton signal does not interfere with the signals of interest.
-
Acquisition Parameters: To ensure the direct proportionality between signal integral and molar concentration holds true, complete spin-lattice relaxation (T₁) of all relevant protons is essential. The relaxation delay (d1) must be set to at least 5 to 7 times the longest T₁ value of any proton being integrated (from both the analyte and the standard).[4][11] A high signal-to-noise ratio (S/N > 250:1) is also critical for achieving precision better than 1%.[7]
Step-by-Step qNMR Experimental Protocol
-
Sample Preparation:
-
Using an analytical balance, accurately weigh approximately 15 mg of Methyl 2-[(2-aminophenyl)amino]acetate into a clean, dry vial. Record the weight precisely.
-
Accurately weigh approximately 10 mg of a certified Maleic Acid internal standard (purity ≥99.5%) and add it to the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial for 1-2 minutes until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer or higher):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).
-
Lock and shim the instrument on the DMSO-d₆ signal.
-
Set critical acquisition parameters:
-
Pulse Angle (p1): 30-45 degrees (to reduce relaxation time effects).
-
Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation for small molecules).
-
Acquisition Time (aq): At least 3 seconds.
-
Number of Scans (ns): 16-64 scans (adjust to achieve S/N > 250:1 for the signals of interest).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to achieve a flat, symmetrical baseline around all peaks.
-
Apply an automatic baseline correction.
-
Integrate the singlet from the analyte's methyl ester protons (~3.59 ppm, Nₐ = 3 protons).
-
Integrate the singlet from the internal standard's olefinic protons (~6.3 ppm, Nₛₜd = 2 protons).
-
Calculate the purity of the Methyl 2-[(2-aminophenyl)amino]acetate sample using the equation provided in Section 2.
-
qNMR Workflow Diagram
Caption: Workflow for the quantitative analysis of Methyl 2-[(2-aminophenyl)amino]acetate by ¹H qNMR.
Alternative Analytical Techniques: A Head-to-Head Comparison
While qNMR offers absolute quantification, chromatographic methods are widely used and serve as important benchmarks.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a comparative technique that separates components of a mixture, which are then detected and quantified.[5]
-
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase (e.g., C18). Components separate based on their differential partitioning between the two phases. A UV detector measures the absorbance of the analyte as it elutes, and the peak area is proportional to its concentration.
-
Protocol Synopsis:
-
Standard Preparation: A calibration curve is constructed by preparing a series of solutions of a Methyl 2-[(2-aminophenyl)amino]acetate reference standard of known purity at different concentrations.[12]
-
Sample Preparation: The test sample is accurately weighed and dissolved in the mobile phase to a concentration that falls within the calibration range.
-
Chromatography: Analysis is typically performed on a C18 column with an isocratic or gradient mobile phase (e.g., Acetonitrile and water).
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., ~240-250 nm).
-
Quantification: The concentration of the analyte in the test sample is determined by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds, offering excellent selectivity and sensitivity.[13]
-
Principle: The sample is vaporized and separated in a capillary column. As components elute, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Protocol Synopsis:
-
Derivatization (Potential Requirement): Primary and secondary amines can exhibit poor peak shape in GC due to their polarity.[13] A derivatization step (e.g., acylation) may be necessary to convert the polar amino group into a less polar, more volatile functional group, improving chromatographic performance.
-
Internal Standard: An internal standard (ideally a stable isotope-labeled analog of the analyte) is added to all samples and standards to correct for variations in sample preparation and injection.[13]
-
Chromatography: The derivatized sample is injected into the GC, which is equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Performance Comparison: qNMR vs. HPLC-UV vs. GC-MS
The choice of analytical technique depends on the specific requirements of the analysis, such as the availability of standards, required sensitivity, and sample throughput.
| Feature | qNMR | HPLC-UV | GC-MS |
| Fundamental Principle | Primary Ratio Method (Absolute)[3] | Comparative Separation | Comparative Separation |
| Analyte-Specific Standard | Not required (uses a universal IS)[6] | Required for calibration curve | Required for calibration curve |
| Accuracy | High, provides a direct measure of purity/molarity | High, but dependent on the purity of the reference standard | High, but dependent on the purity of the reference standard |
| Precision | Excellent (RSD < 1% achievable)[10] | Very Good (RSD typically < 2%) | Very Good (RSD typically < 5%) |
| Selectivity | High, based on distinct chemical shifts | Good, dependent on chromatographic resolution | Excellent, based on both retention time and mass-to-charge ratio |
| Sample Preparation | Simple (weigh, dissolve, run) | Moderate (calibration standards, filtration) | Complex if derivatization is needed[13] |
| LOD / LOQ | Higher (mg/mL range) | Lower (µg/mL to ng/mL range)[14] | Lowest (ng/mL to pg/mL range) |
| Analysis Time per Sample | Fast (~5-15 min acquisition) | Moderate (~10-30 min run time) | Moderate (~15-40 min run time) |
| Environmental Impact | Low (uses <1 mL deuterated solvent)[14] | High (significant organic solvent consumption) | Moderate (some solvent use, high energy consumption) |
| Structural Information | Yes, provides full structural confirmation | No, based on retention time only | Yes, fragmentation pattern aids identification |
Decision-Making Guide for Method Selection
Caption: Decision tree for selecting the appropriate analytical method based on experimental needs.
Conclusion
For the quantitative analysis of Methyl 2-[(2-aminophenyl)amino]acetate, qNMR emerges as a superior technique when an absolute, direct measurement of purity or concentration is required, particularly in instances where a certified reference standard of the analyte itself is unavailable. Its simple sample preparation, low solvent consumption, and the wealth of structural information it provides make it an exceptionally powerful tool for research, development, and quality control.
HPLC-UV remains a robust and reliable workhorse for routine quality control when a reference standard is available and high sample throughput is necessary. GC-MS offers unparalleled sensitivity and is the method of choice for trace-level impurity analysis, though it may introduce complexity through the need for derivatization.
Ultimately, the choice of method should be guided by the specific analytical question at hand. However, for establishing a primary measure of purity with the highest degree of confidence and minimal assumptions, qNMR is an authoritative and indispensable technique.
References
- Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuter
-
Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. [Link]
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019). Agilent Technologies. [Link]
-
Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (2025). Shimadzu. [Link]
-
Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
-
Methyl 2-(2-aminophenyl)acetate. AMERICAN ELEMENTS. [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023). MDPI. [Link]
-
Maniara, G., et al. (2025). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. Future Journal of Pharmaceutical Sciences. [Link]
-
Internal Calibration Standard Curve for Amine Concentration Determination. Chromatography & Spectroscopy. [Link]
-
Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022). Preprints.org. [Link]
-
Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022). ResearchGate. [Link]
-
qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]
-
Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. PMC. [Link]
-
D'Orazio, G., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. PubMed. [Link]
-
analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Quantitative analysis by 1H NMR and HPLC. (2013). ResearchGate. [Link]
-
UHPLC Analysis of Underivatized Amino Acids. LCGC International. [Link]
Sources
- 1. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. acgpubs.org [acgpubs.org]
Comparative Reactivity of Ortho-, Meta-, and Para-Aminophenylacetate Isomers
[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Executive Summary: The Isomer Divergence
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and oxindole-based therapeutics, alkyl (aminophenyl)acetates serve as critical building blocks.[1] While they share an identical molecular formula, the positional isomerism of the amino group relative to the acetate side chain dictates a fundamental divergence in reactivity.
This guide provides a technical analysis of the ortho- , meta- , and para- isomers.[1] The central finding for process chemists is the "Ortho-Instability Paradox" :
-
Meta- and Para-isomers behave as stable, classical esters, governed by intermolecular hydrolysis kinetics.[1]
-
Ortho-isomers function as "masked" lactams.[1] Under neutral or basic conditions, they undergo rapid intramolecular cyclization to form oxindoles (indolin-2-ones), a reaction pathway unavailable to the meta/para variants.[1]
Structural & Electronic Basis of Reactivity
To control the synthesis of complex pharmaceutical intermediates (e.g., Diclofenac, Nepafenac), one must understand the electronic environment of the ester carbonyl.
The Methylene Insulator
Unlike aminobenzoates (where the amine is directly conjugated to the carbonyl), aminophenylacetates possess a methylene spacer (
-
Consequence: The resonance effects (
) of the amino group are insulated from the carbonyl. -
Dominant Force: Reactivity differences are driven by inductive effects (
) and, most critically, proximity effects (entropy) .[1]
Isomer-Specific Profiles
| Feature | Ortho-Isomer (2-amino) | Meta-Isomer (3-amino) | Para-Isomer (4-amino) |
| Dominant Effect | Proximity / Steric: The nucleophilic amine is positioned 5 atoms away from the carbonyl carbon.[1] | Inductive: Weak electron withdrawal/donation depending on pH; no direct interaction.[1] | Inductive: Minimal electronic influence on the distant ester.[1] |
| Stability (Free Base) | Unstable: Spontaneous cyclization at STP.[1] | Stable: Can be stored as a free amine oil/solid.[1] | Stable: Can be stored as a free amine oil/solid.[1] |
| Preferred Storage | Mineral acid salt (e.g., HCl) to protonate the amine.[1] | Free base or Salt.[1] | Free base or Salt.[1] |
| Primary Reaction | Intramolecular Aminolysis (Lactamization).[1] | Intermolecular Hydrolysis / Amidation.[1] | Intermolecular Hydrolysis / Amidation.[1] |
The Ortho-Effect: Intramolecular Cyclization
The defining characteristic of the ortho-isomer is its propensity to form oxindole (indolin-2-one).[1] This is not a degradation product in the traditional sense, but the result of a thermodynamically and kinetically favored intramolecular nucleophilic acyl substitution.
Mechanism of Action
When the ortho-isomer is neutralized (pH > pKa of the anilinium ion, approx 4.6), the free amine acts as an intramolecular nucleophile. The effective molarity (EM) of the amine relative to the ester is extremely high due to the rigid aromatic scaffold holding the groups in proximity.
Pathway Visualization
The following diagram contrasts the rapid cyclization of the ortho-isomer against the slow hydrolysis of the para-isomer.
Figure 1: Mechanistic divergence. The ortho-isomer undergoes rapid self-immolation to form oxindole, while the para-isomer requires external water/hydroxide for conversion.
Comparative Protocol: Assessing Stability & Kinetics
To validate the reactivity differences in a drug development context, the following self-validating protocols should be employed.
Protocol A: The "Free Base" Stability Challenge
Objective: Demonstrate the instability of the ortho-isomer compared to meta/para upon neutralization.
Materials:
-
Ethyl 2-aminophenylacetate HCl (Ortho)[1]
-
Ethyl 4-aminophenylacetate (Para)
-
Dichloromethane (DCM)[1]
-
Saturated NaHCO₃ solution[1]
-
HPLC or TLC plates[1]
Methodology:
-
Partition: Dissolve 100 mg of Ortho-HCl salt in 10 mL DCM. Add 10 mL Sat. NaHCO₃. Shake vigorously to neutralize.[1]
-
Separation: Separate the organic layer immediately.[1]
-
Time-Point 0: Take an aliquot immediately, dry over MgSO₄, and inject into HPLC (or spot TLC).
-
Incubation: Allow the DCM solution to stand at Room Temperature (25°C) for 1 hour.
-
Comparison: Repeat the process with the Para-isomer (free base).
Expected Results:
-
Ortho: At T=0, a mixture of ester and oxindole may already be present.[1] At T=1h, significant conversion to Oxindole (lower Rf on TLC, distinct HPLC retention time) is observed.[1]
-
Para: At T=1h, the Ester remains >99% intact. No cyclization is possible; hydrolysis in neutral DCM is negligible.[1]
Protocol B: Hydrolysis Rate Determination (Meta vs. Para)
Objective: Compare the intermolecular hydrolysis rates of Meta and Para isomers (where cyclization is impossible).
Methodology:
-
Conditions: Pseudo-first-order kinetics (excess NaOH).
-
Solvent: 50:50 Water:Acetonitrile (to ensure solubility).
-
Detection: UV Spectrophotometry at 254 nm (aromatic ring absorption).
-
Calculation: Plot
vs. time. The slope .[1]
Data Interpretation:
Due to the methylene insulation, the
Quantitative Data Summary
The following table summarizes the physicochemical properties and reactivity profiles derived from standard process chemistry data.
| Property | Ortho- (2-NH₂) | Meta- (3-NH₂) | Para- (4-NH₂) |
| pKa (Conjugate Acid) | ~4.5 (Anilinium) | ~4.7 | ~4.9 |
| Reaction Half-Life ( | < 1 hour (Cyclization) | > 100 hours (Hydrolysis) | > 100 hours (Hydrolysis) |
| Major Product ( | Oxindole (Lactam) | Aminophenylacetic Acid | Aminophenylacetic Acid |
| Synthetic Utility | Precursor to Indoles / Diclofenac | Linkers / Peptidomimetics | Cross-linkers / Polymers |
Experimental Workflow: Kinetic Monitoring
For researchers needing to quantify these rates, the following workflow ensures accurate data capture using HPLC.
Figure 2: Kinetic monitoring workflow. Quenching with acid is critical for the Ortho-isomer to protonate the amine and stop cyclization during analysis.
References
-
Vertex Pharmaceuticals. (2022).[1][2] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[1] National Institutes of Health.[1]
-
Beilstein Journals. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates.[1][3] Beilstein Journal of Organic Chemistry.[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-(4-Aminophenyl)acetic acid.[1] Merck KGaA.[1]
-
PubChem. (2025).[1][4] Compound Summary: 4-Aminophenylacetic acid. National Library of Medicine.[1] [1]
-
ChemRxiv. (2023).[1] Intramolecular Cyclization and Retro-Ene Reactions in Biochemical Intermediates.[1][5] Cambridge Open Engage.[1]
(Note: While specific rate constants for every alkyl derivative vary by solvent, the mechanistic pathways described above are foundational to the chemistry of phenylacetic acid derivatives.)
Sources
- 1. chemscene.com [chemscene.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]
- 4. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Spectroscopic comparison of "Methyl 2-[(2-aminophenyl)amino]acetate" with its precursors
A Technical Comparison Guide for Synthetic Chemists[1]
Executive Summary
This guide provides a definitive spectroscopic comparison between Methyl 2-[(2-aminophenyl)amino]acetate (Target) and its synthetic precursors: 1,2-diaminobenzene (o-phenylenediamine, OPD) and Methyl chloroacetate (MCA).[1]
The target molecule is a critical linear intermediate often generated en route to benzimidazole or quinoxaline scaffolds. Because this molecule is thermodynamically prone to intramolecular cyclization, distinguishing the linear ester from its precursors—and detecting the onset of cyclization—is a frequent challenge in process chemistry. This guide outlines the specific NMR and IR signatures required to validate the isolation of the linear amine-ester.
Chemical Context: The Kinetic Trap
To understand the spectroscopy, one must understand the synthesis. The target is formed via a nucleophilic substitution (
The Analyst's Challenge: You must confirm the formation of the C-N bond (Target) while proving the ester group remains intact (avoiding cyclization).
Reaction Pathway Diagram[1][2][3][4]
Figure 1: The synthetic pathway showing the target as a kinetic intermediate.
Deep Dive: H-NMR Spectroscopy (The Gold Standard)
Proton NMR is the most reliable method for distinguishing the target from its precursors. The diagnostic signals are the methylene (
Comparative Chemical Shift Table (400 MHz, DMSO- )
| Proton Environment | Precursor A (OPD) | Precursor B (MCA) | Target Molecule | Diagnostic Note |
| Methyl Ester ( | N/A | Retained singlet confirms ester integrity.[1] Loss indicates cyclization. | ||
| Methylene ( | N/A | Key Shift: Upfield shift due to N vs Cl electronegativity ( | ||
| Aromatic Ring | N/A | Symmetry breaks.[1] OPD is symmetric; Target is asymmetric. | ||
| Amine ( | N/A | Primary amine remains. | ||
| Amine ( | N/A | N/A | New Signal: Secondary amine formation.[1] |
Analysis Logic
-
The "Cl to N" Shift: In Methyl chloroacetate (MCA), the methylene protons are deshielded by the chlorine atom (
4.38). Upon substitution with the amine, these protons shift upfield to 3.95 ppm. If you see a peak at 4.38 ppm, you have unreacted starting material. -
The "Cyclization Check": The methyl ester singlet at
3.65 ppm is your "safety light." If this peak disappears but the aromatic signals remain, your compound has cyclized into the quinoxaline derivative (losing methanol). -
Symmetry Breaking: OPD shows a simplified aromatic region due to C2v symmetry. The target molecule has lower symmetry, resulting in a more complex splitting pattern (typically two doublets and two triplets in the 6.4–6.8 ppm range).
Deep Dive: IR Spectroscopy (Functional Group Fingerprinting)
While NMR provides structural connectivity, IR confirms functional group transformation.
Comparative IR Bands (ATR, cm⁻¹)
| Functional Group | Precursor A (OPD) | Precursor B (MCA) | Target Molecule |
| Carbonyl (C=O) | Absent | 1750 (Strong, Sharp) | 1735 (Strong, Sharp) |
| N-H Stretch | 3300-3400 (Doublet) | Absent | 3350-3450 (Multiple) |
| C-Cl Stretch | Absent | 700-750 (Strong) | Absent |
Critical Observations
-
Ester Retention: The presence of the sharp carbonyl stretch at ~1735 cm⁻¹ is mandatory. If the carbonyl peak shifts significantly to ~1680 cm⁻¹ (amide-like), it suggests cyclization has occurred.
-
Amine Complexity: OPD shows a clean doublet for the primary amine. The target will show a complex overlap of the retained primary amine (
) and the new secondary amine ( ).
Experimental Protocol: Synthesis & Validation
Objective: Isolate the linear Methyl 2-[(2-aminophenyl)amino]acetate without triggering cyclization.
Safety: o-Phenylenediamine is toxic and a sensitizer.[1] Methyl chloroacetate is a lachrymator. Work in a fume hood.
Step-by-Step Methodology
-
Preparation: Dissolve o-phenylenediamine (1.0 eq) in anhydrous DMF. Add Triethylamine (1.2 eq) as a proton scavenger.
-
Controlled Addition (Critical): Cool the solution to 0°C using an ice bath. Add Methyl chloroacetate (1.0 eq) dropwise over 30 minutes.
-
Why? High temperatures favor the thermodynamic cyclized product. Keeping it cold traps the kinetic linear ester.
-
-
Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Target
: ~0.4 (distinct from OPD ~0.2 and MCA ~0.8).
-
-
Workup: Pour into ice water. Extract immediately with Ethyl Acetate. Wash with brine.
-
Isolation: Dry over
and concentrate in vacuo at low temperature (<40°C) .-
Pro-Tip: Do not heat the rotovap bath above 40°C. Heat drives the intramolecular cyclization.
-
-
Validation: Immediately acquire H-NMR in
or . Look for the Methyl singlet at 3.65 ppm.
Analytical Decision Tree
Use this workflow to interpret your spectral data.
Figure 2: Logical workflow for spectral interpretation.
References
- National Institute of Standards and Technology (NIST). (2023). Methyl chloroacetate Gas Phase IR and Mass Spectra. NIST Chemistry WebBook, SRD 69.
-
Zhao, M., Lin, D., & Liang, Q. (2019).[2] Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benzimidazole. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 12.2: NMR Spectra - an introduction and overview (Methyl Acetate Analysis). Retrieved from [Link]
-
Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate (Analogous Structural Data). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
